2-[4-(Diethylamino)phenyl]isoindole-1,3-dione
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Overview
Description
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. . The structure of this compound consists of an isoindoline-1,3-dione core with a diethylamino group attached to the phenyl ring, making it a unique and versatile compound.
Preparation Methods
The synthesis of 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and can be carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions may vary, but common reagents include aromatic amines, maleic anhydride, and suitable catalysts. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines .
Scientific Research Applications
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand for dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, it has shown promise as an antipsychotic agent and in the inhibition of β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . Additionally, it is used in the industry for the production of dyes, herbicides, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a ligand for dopamine receptors, it binds to the receptor’s allosteric binding site, modulating its activity . This interaction can influence neurotransmitter release and signal transduction pathways, leading to its therapeutic effects in neurological disorders . The compound’s ability to inhibit β-amyloid protein aggregation is attributed to its interaction with the protein’s aggregation sites, preventing the formation of toxic aggregates .
Comparison with Similar Compounds
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as N-phenylphthalimide and 2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione . While these compounds share a similar core structure, the presence of different substituents imparts unique properties and reactivity. For example, N-phenylphthalimide is known for its use in organic synthesis and as a precursor for various pharmaceuticals . In contrast, 2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione has applications in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry . The unique diethylamino group in this compound enhances its potential for biological applications, particularly in neurological research .
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19(4-2)13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)18(20)22/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCZYNATQFFIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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